Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate is a chemical compound with a unique structure that includes a pyrrolo[3,2-C]pyridine core substituted with tert-butyl and dichloro groups
Preparation Methods
The synthesis of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorine Atoms: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Tert-butyl Group: The tert-butyl group is introduced via tert-butylation reactions using tert-butyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature .
Scientific Research Applications
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate: This compound has a similar structure but differs in the position of the pyridine ring, leading to different reactivity and applications.
Tert-butyl 4,6-dichloro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C12H12Cl2N2O2 |
---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
tert-butyl 4,6-dichloropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-12(2,3)18-11(17)16-5-4-7-8(16)6-9(13)15-10(7)14/h4-6H,1-3H3 |
InChI Key |
GNQZZUKNTDGOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(N=C(C=C21)Cl)Cl |
Origin of Product |
United States |
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